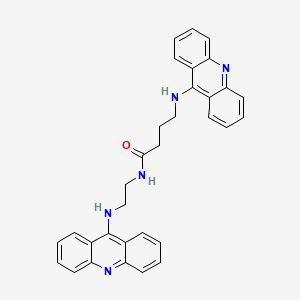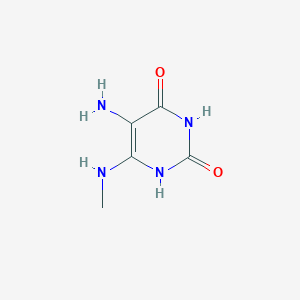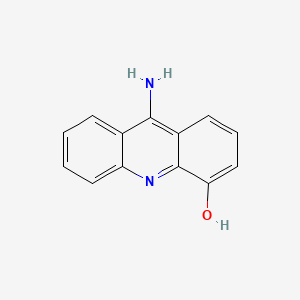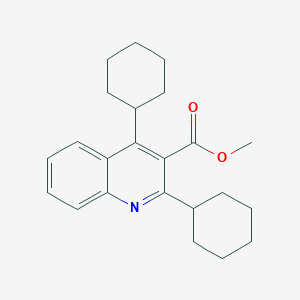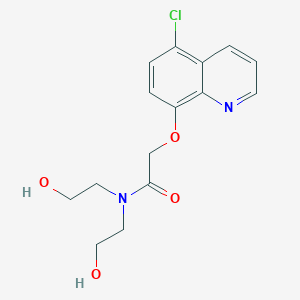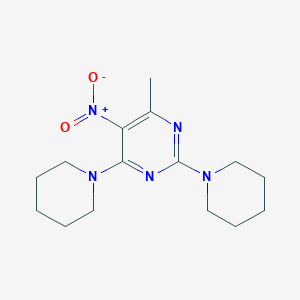![molecular formula C12H18BrN5O3 B12909993 2-{[2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl]methoxy}ethan-1-ol CAS No. 493033-63-9](/img/structure/B12909993.png)
2-{[2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl]methoxy}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl)methoxy)ethanol is a synthetic organic compound that features a purine base with a bromobutoxy substituent and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl)methoxy)ethanol typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis begins with a purine derivative.
Substitution Reaction: Introduction of the bromobutoxy group through a nucleophilic substitution reaction.
Ether Formation: Formation of the methoxyethanol group via an etherification reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to ensure optimal reaction conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-((2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl)methoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups.
Substitution: The bromobutoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for 2-((2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl)methoxy)ethanol would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Binding: Interacting with cellular receptors to modulate biological pathways.
Signal Transduction: Affecting intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Amino-6-(4-chlorobutoxy)-9H-purin-9-yl)methoxy)ethanol
- 2-((2-Amino-6-(4-iodobutoxy)-9H-purin-9-yl)methoxy)ethanol
- 2-((2-Amino-6-(4-methylbutoxy)-9H-purin-9-yl)methoxy)ethanol
Uniqueness
2-((2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl)methoxy)ethanol is unique due to the presence of the bromobutoxy group, which can impart distinct chemical and biological properties compared to its analogs with different substituents.
Properties
CAS No. |
493033-63-9 |
|---|---|
Molecular Formula |
C12H18BrN5O3 |
Molecular Weight |
360.21 g/mol |
IUPAC Name |
2-[[2-amino-6-(4-bromobutoxy)purin-9-yl]methoxy]ethanol |
InChI |
InChI=1S/C12H18BrN5O3/c13-3-1-2-5-21-11-9-10(16-12(14)17-11)18(7-15-9)8-20-6-4-19/h7,19H,1-6,8H2,(H2,14,16,17) |
InChI Key |
FSMTWWRDGZRBEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1COCCO)N=C(N=C2OCCCCBr)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[5,6-Dichloro-1-methyl-2-benzimidazolyl]amino]-6-methyl-4-pyrimidinol](/img/structure/B12909918.png)





